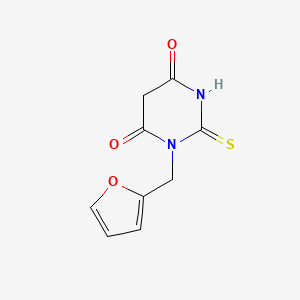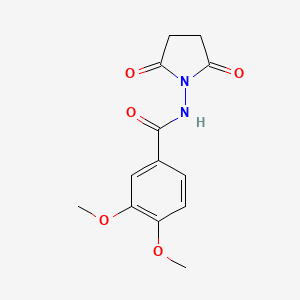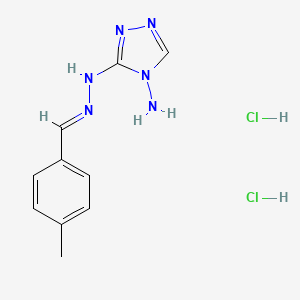
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furosemide, is a widely used diuretic medication that is commonly prescribed for individuals with edema and hypertension. Furosemide is known for its ability to increase urine output and reduce fluid retention in the body, making it an effective treatment for a variety of medical conditions.
作用機序
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to an increase in urine output and a decrease in fluid retention. This compound targets the Na+/K+/2Cl- cotransporter in the loop of Henle, which is responsible for reabsorbing sodium, chloride, and potassium ions from the urine. By inhibiting this transporter, this compound prevents the reabsorption of sodium and chloride ions, leading to increased urine output and reduced fluid retention.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its diuretic effects, this compound can also cause a decrease in blood pressure, an increase in potassium excretion, and a decrease in calcium excretion. This compound can also cause electrolyte imbalances, particularly in individuals with renal impairment. In some cases, this compound can also cause ototoxicity, which is damage to the inner ear that can lead to hearing loss or tinnitus.
実験室実験の利点と制限
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for laboratory experiments. Its well-established mechanism of action and broad therapeutic applications make it a useful tool for researchers studying diuretics and kidney function. However, this compound also has several limitations for lab experiments. Its potential for causing electrolyte imbalances and ototoxicity must be carefully considered, and its effects can be influenced by a variety of factors, including age, sex, and renal function.
将来の方向性
There are several areas of future research that could be explored with regards to 1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of new formulations or delivery methods that could improve its efficacy or reduce its potential for side effects. Another direction is the exploration of this compound's potential as a treatment for other medical conditions, such as pulmonary edema or hypercalcemia. Finally, ongoing research could explore the underlying mechanisms of this compound's therapeutic effects, potentially leading to the development of new diuretic medications with improved efficacy or fewer side effects.
Conclusion:
This compound is a widely used diuretic medication that has been extensively studied for its therapeutic effects on a variety of medical conditions. Its well-established mechanism of action and broad therapeutic applications make it a useful tool for researchers studying diuretics and kidney function. However, its potential for causing electrolyte imbalances and ototoxicity must be carefully considered, and ongoing research is needed to explore its potential as a treatment for other medical conditions and to develop new diuretic medications with improved efficacy or fewer side effects.
合成法
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized by reacting 2-furylacetonitrile with thiosemicarbazide in the presence of sodium methoxide. The resulting compound is then treated with acetic anhydride to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and adherence to strict laboratory protocols.
科学的研究の応用
1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its therapeutic effects on a variety of medical conditions. Research has shown that this compound can be an effective treatment for edema, hypertension, congestive heart failure, and renal failure. This compound has also been studied for its potential use in the treatment of pulmonary edema, acute renal failure, and hypercalcemia. The scientific research application of this compound is broad, and ongoing studies continue to explore its potential therapeutic benefits.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-7-4-8(13)11(9(15)10-7)5-6-2-1-3-14-6/h1-3H,4-5H2,(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTFXINCHABEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

